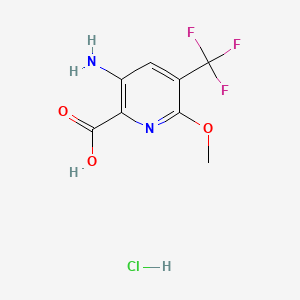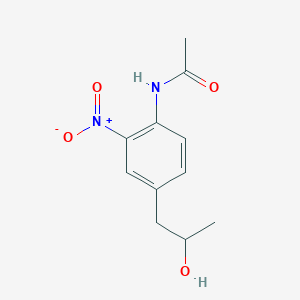
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a nitro group and a hydroxypropyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the hydroxypropyl group and the acetamide moiety. One common synthetic route includes the following steps:
Nitration: The precursor compound, such as 4-aminophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxypropylation: The nitrated intermediate is then reacted with propylene oxide under basic conditions to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropylated intermediate is acetylated using acetic anhydride in the presence of a catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of N-(4-(2-hydroxypropyl)-2-aminophenyl)acetamide.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and hydroxypropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may undergo metabolic transformations that further modulate its activity.
Vergleich Mit ähnlichen Verbindungen
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide: Lacks the nitro and hydroxypropyl groups, resulting in different chemical and biological properties.
N-(4-(2-hydroxyethyl)-2-nitrophenyl)acetamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group, which may affect its reactivity and applications.
N-(4-(2-nitrophenyl)acetamide): Lacks the hydroxypropyl group, leading to different solubility and reactivity profiles.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
N-[4-(2-hydroxypropyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
MCSMSATUIVCTDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
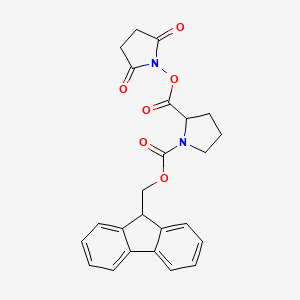
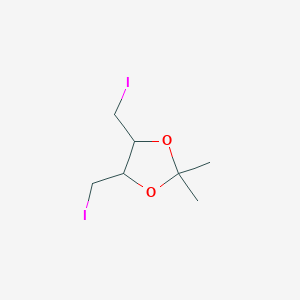
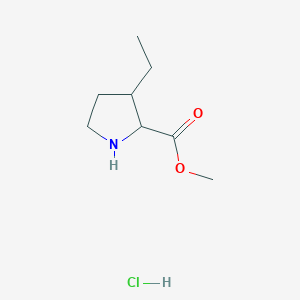


![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
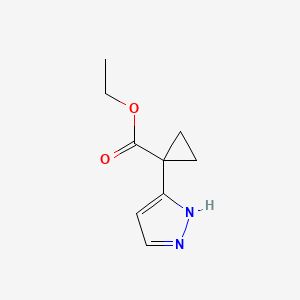
![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)


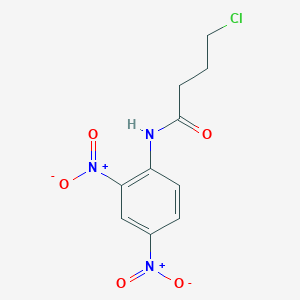
![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
